N-Fmoc-1-trityl L-Homohistidine
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Overview
Description
N-Fmoc-1-trityl L-Homohistidine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl group, which are used to protect the amino and imidazole groups, respectively, during peptide synthesis. The compound has the molecular formula C41H35N3O4 and a molecular weight of 633.73 .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Fmoc-1-trityl L-Homohistidine is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the following steps:
Loading the Resin: The first amino acid is attached to a solid support resin.
Fmoc Protection: The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).
Trityl Protection: The trityl group is introduced to protect the imidazole ring of histidine.
Coupling: The protected amino acid is coupled to the growing peptide chain on the resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-1-trityl L-Homohistidine undergoes several types of reactions:
Deprotection: Removal of the Fmoc group using bases like piperidine.
Coupling: Formation of peptide bonds with other amino acids.
Substitution: Reactions involving the imidazole ring.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Coupling Reagents: Carbodiimides, HATU, or PyBOP for peptide bond formation.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .
Scientific Research Applications
N-Fmoc-1-trityl L-Homohistidine is widely used in:
Mechanism of Action
The primary mechanism of action for N-Fmoc-1-trityl L-Homohistidine involves its role as a protected amino acid in peptide synthesis. The Fmoc and trityl groups protect the amino and imidazole groups, respectively, allowing for selective reactions during peptide chain elongation . The compound does not have a direct biological target but facilitates the synthesis of peptides that can interact with various molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-1-trityl L-Histidine: Similar structure but without the homohistidine modification.
Fmoc-His(Trt)-OH: Another protected histidine derivative used in peptide synthesis.
Uniqueness
N-Fmoc-1-trityl L-Homohistidine is unique due to the presence of both Fmoc and trityl protecting groups, which provide enhanced stability and selectivity during peptide synthesis .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Fmoc-1-trityl L-Homohistidine involves the protection of the amine and carboxylic acid functional groups, followed by coupling of the Fmoc-protected amino acid with the trityl-protected homohistidine. ", "Starting Materials": [ "L-Homohistidine", "Fmoc-OSu", "Trityl chloride", "N,N-Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Protection of L-Homohistidine amine group with trityl chloride using DIPEA as a base in DMF solvent", "Deprotection of the carboxylic acid group with HCl in DCM solvent", "Protection of the amine group with Fmoc-OSu using DIPEA as a base in DMF solvent", "Coupling of the Fmoc-protected amino acid with the trityl-protected homohistidine using DIC/HOBt as coupling reagents in DMF solvent", "Deprotection of the trityl group with 1% HCl in DCM/DMF solvent", "Deprotection of the Fmoc group with 20% piperidine in DMF solvent", "Purification of the final product using chromatography with a mobile phase of DCM/diethyl ether and neutralization of the product with NaHCO3" ] } | |
CAS No. |
1324564-23-9 |
Molecular Formula |
C41H35N3O4 |
Molecular Weight |
633.748 |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-tritylimidazol-4-yl)butanoic acid |
InChI |
InChI=1S/C41H35N3O4/c45-39(46)38(43-40(47)48-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)25-24-32-26-42-28-44(32)41(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,47)(H,45,46)/t38-/m0/s1 |
InChI Key |
ZEKQMTMRKGEVMF-LHEWISCISA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Synonyms |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-homohistidine; |
Origin of Product |
United States |
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